molecular formula C15H21NO2 B1621408 1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid CAS No. 725252-86-8

1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid

Cat. No.: B1621408
CAS No.: 725252-86-8
M. Wt: 247.33 g/mol
InChI Key: ZZCKRRVKAZWIGW-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid is an organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and a 3,5-dimethylanilino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid typically involves the reaction of cyclohexanone with 3,5-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The anilino group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted anilino derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethylanilino)cyclohexane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    1-(3,5-Dimethylanilino)cyclohexane-1-methanol: Contains a methanol group instead of a carboxylic acid group.

    1-(3,5-Dimethylanilino)cyclohexane-1-carboxylate: An ester derivative of the carboxylic acid.

Uniqueness

1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid is unique due to its specific substitution pattern and the presence of both an anilino group and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

725252-86-8

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-(3,5-dimethylanilino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H21NO2/c1-11-8-12(2)10-13(9-11)16-15(14(17)18)6-4-3-5-7-15/h8-10,16H,3-7H2,1-2H3,(H,17,18)

InChI Key

ZZCKRRVKAZWIGW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC2(CCCCC2)C(=O)O)C

Canonical SMILES

CC1=CC(=CC(=C1)NC2(CCCCC2)C(=O)O)C

sequence

X

Origin of Product

United States

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